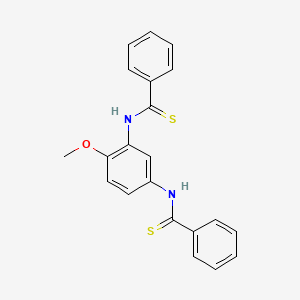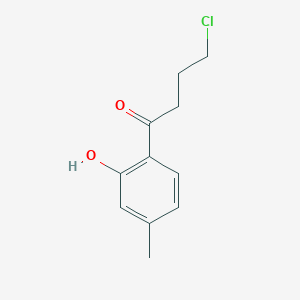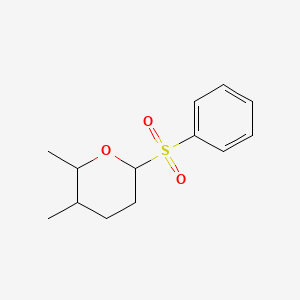
5-Amino-N-(hydroxymethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N-(hydroxymethyl)pentanamide is an organic compound belonging to the class of amides It features an amino group, a hydroxymethyl group, and a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(hydroxymethyl)pentanamide can be achieved through several methods. One common approach involves the reaction of 5-aminopentanoic acid with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N-(hydroxymethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
5-Amino-N-(hydroxymethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-N-(hydroxymethyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanamide: Lacks the amino and hydroxymethyl groups.
5-Aminopentanoic acid: Lacks the hydroxymethyl group.
N-(Hydroxymethyl)pentanamide: Lacks the amino group.
Uniqueness
5-Amino-N-(hydroxymethyl)pentanamide is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112471-79-1 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
5-amino-N-(hydroxymethyl)pentanamide |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-6(10)8-5-9/h9H,1-5,7H2,(H,8,10) |
Clé InChI |
OUYPJGBSTAAPSY-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


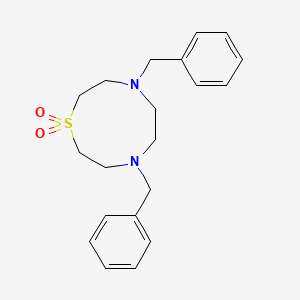
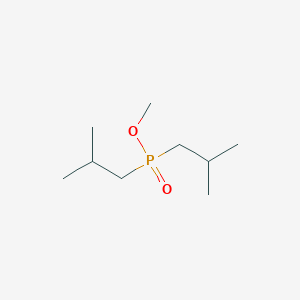
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
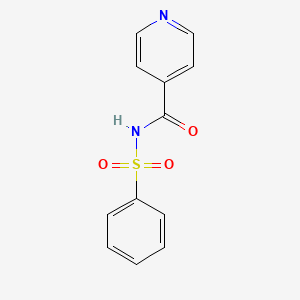

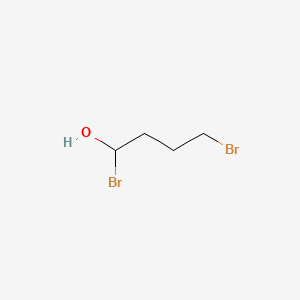

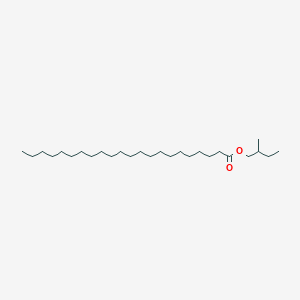
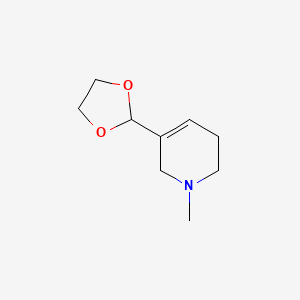
methyl}benzene](/img/structure/B14318927.png)
![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
